![molecular formula C7H15NO2 B14801006 [(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol](/img/structure/B14801006.png)
[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol: is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring with two hydroxymethyl groups attached to the 3rd and 4th carbon atoms, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol typically involves the use of glycine ethyl ester as a starting material. The process includes amino-added protective group reactions and ring closure steps . The reaction conditions often require specific temperatures and pH levels to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl groups into aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various halogenating agents or nucleophiles can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups.
科学的研究の応用
Chemistry: In chemistry, ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including its role as a building block for biologically active molecules.
Medicine: In medicine, it may be explored for its potential therapeutic applications, particularly in the development of new drugs with specific stereochemical requirements.
Industry: Industrially, ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is used in the production of fine chemicals and pharmaceuticals, where its unique structure can impart desired properties to the final products.
作用機序
The mechanism by which ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol exerts its effects involves its interaction with specific molecular targets. The compound’s hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- (3R,4R)-3-Methylpyrrolidine-3,4-diyl)dimethanol
- (3S,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol
- (3S,4R)-3-Methylpyrrolidine-3,4-diyl)dimethanol
Uniqueness: ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is unique due to its specific stereochemistry, which can result in different physical and chemical properties compared to its diastereomers. This uniqueness is crucial in applications requiring precise stereochemical configurations, such as in the synthesis of chiral drugs.
By understanding the detailed aspects of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol, researchers and industry professionals can better utilize this compound in various scientific and industrial applications.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c1-7(5-10)4-8-2-6(7)3-9/h6,8-10H,2-5H2,1H3/t6?,7-/m1/s1 |
InChIキー |
ZGZYWMLVAIPHPP-COBSHVIPSA-N |
異性体SMILES |
C[C@@]1(CNCC1CO)CO |
正規SMILES |
CC1(CNCC1CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-[Bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid](/img/structure/B14800930.png)
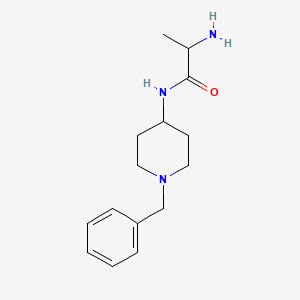
![2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14800951.png)
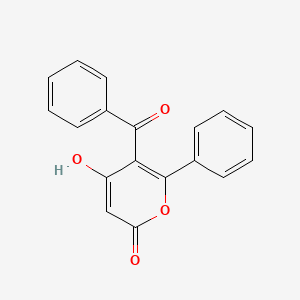
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14800965.png)
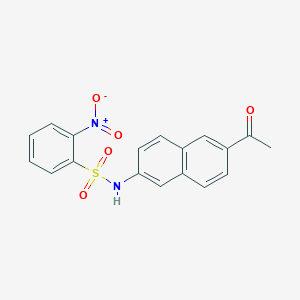
![N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-3-phenylpropanehydrazide](/img/structure/B14800974.png)
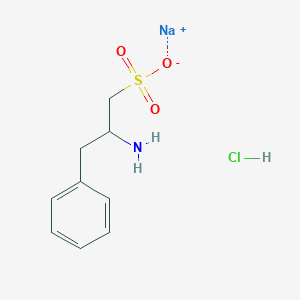
![8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14801000.png)
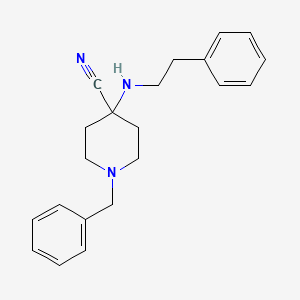
![(2E)-3-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14801009.png)
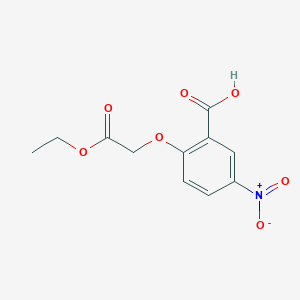
![N-[(E)-(4-ethoxyphenyl)methylidene]-3-nitroaniline](/img/structure/B14801013.png)
![3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B14801019.png)
